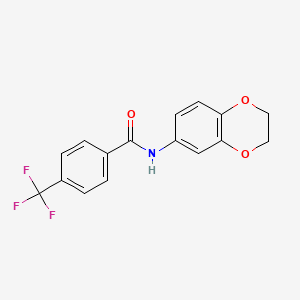

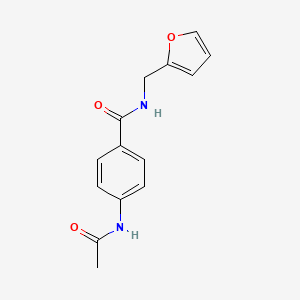

![molecular formula C17H18N2O3 B5502332 methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)

methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including condensation reactions and cycloadditions. For example, a novel compound was designed and synthesized from 4,5-dinitro-1,2-benzenediamine and methyl 2-hydroxy-4-carboxybenzoate using a one-pot synthesis method, involving reactions at specific temperatures and recrystallization to achieve the desired purity and yield (Zhang Qinglon, 2014).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques and theoretical calculations. A study on (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate utilized IR, 1H NMR, 13C NMR, UV-Vis spectroscopies, and X-ray diffraction techniques, alongside density functional theory (DFT) for optimized molecular structure and analysis of vibrational frequencies and chemical shifts (Z. Şahin et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate a variety of behaviors, such as the multicomponent reaction of imidazo[1,5-a]pyridine carbenes with phthalaldehydes and dimethyl acetylenedicarboxylate to produce fused tricyclic benzo[d]furo[3,2-b]azepine derivatives, showcasing potential for novel synthesis pathways and applications in optical sensors due to their fluorescence properties (Huan-Rui Pan et al., 2011).

Physical Properties Analysis

Physical properties, such as solubility, melting points, and crystal structure, can be deduced from related studies. For example, the crystal structure of related compounds provides insights into their stability and potential intermolecular interactions important for their physical properties (C. Afshar et al., 1987).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are crucial for understanding the compound's applications. Enzyme-catalyzed reactions of benzene oxide/oxepine derivatives of methyl benzoates, leading to various metabolites, demonstrate the complex chemical behavior and potential for synthesis of novel compounds through biological means (D. Boyd et al., 2008).

Scientific Research Applications

Synthesis and Structural Analysis

- Novel Benzimidazole Fused-1,4-Oxazepines Synthesis : A series of benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized, showcasing the structural diversity achievable through modifications of benzimidazole derivatives. Computational studies including DFT, NBO, and MEP analyses provided insights into the electronic structures of these compounds, highlighting their potential in nonlinear optical (NLO) applications (Almansour et al., 2016).

Chemical Properties and Reactions

Adsorption Mechanisms : The study of the adsorption mechanisms of imazamethabenz-methyl, a related compound, on montmorillonite clays revealed insights into the interactions between heterocyclic molecules and clay surfaces. This research can inform environmental remediation strategies and the design of agrochemical formulations (Pusino et al., 1995).

Spiroxindole Derivatives Synthesis : The synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reaction demonstrates the versatility of heterocyclic chemistry in creating complex molecules with potential biological activities (Poomathi et al., 2015).

Biological and Environmental Applications

Anti-inflammatory Activity : Research into indolyl azetidinones, which share structural features with the compound of interest, showed significant anti-inflammatory activity. Such studies highlight the therapeutic potential of heterocyclic compounds in medicine (Kalsi et al., 1990).

Mesomorphic Behaviour and Luminescence : The synthesis and study of 1,3,4-oxadiazole derivatives, related to the compound , revealed their cholesteric mesophase with wide mesomorphic temperature range and photoluminescent properties, suggesting applications in materials science and optoelectronics (Han et al., 2010).

properties

IUPAC Name |

methyl 4-[(E)-(3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-2-ylidene)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-22-17(21)13-8-6-12(7-9-13)11-14-16(20)19-10-4-2-3-5-15(19)18-14/h6-9,11H,2-5,10H2,1H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZVGTFNIUAIEA-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3CCCCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N3CCCCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)

![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)

![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)

![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)

![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)

![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)

![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)

![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)